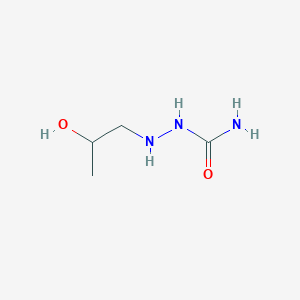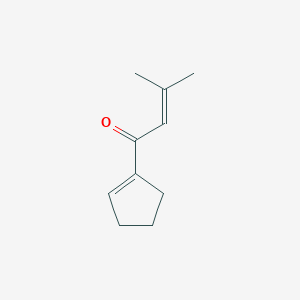
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine is an organic compound characterized by the presence of two morpholine rings connected via a hexyl chain with sulfanyl groups. This compound is of interest due to its unique structure, which combines the properties of morpholine and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine typically involves the reaction of morpholine with a hexyl chain containing sulfanyl groups. One common method involves the use of diethanolamine and sulfuric acid to produce morpholine, which is then reacted with a hexyl chain containing sulfanyl groups under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce corresponding thiols.
Substitution: The morpholine rings can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of polymers and as an additive in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The morpholine rings can interact with active sites of enzymes, while the sulfanyl groups can form disulfide bonds with cysteine residues in proteins, affecting their function . The compound’s ability to undergo various chemical reactions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler compound with a single morpholine ring, used in various industrial applications.
4-Morpholinopropane sulfonic acid: Contains a morpholine ring and a sulfonic acid group, used as a buffering agent in biological research.
Di(morpholin-4-yl) disulfide: Contains two morpholine rings connected by a disulfide bond, used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine is unique due to its dual morpholine rings connected by a hexyl chain with sulfanyl groups. This structure provides a combination of properties from both morpholine and sulfanyl groups, making it a versatile compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
53551-60-3 |
|---|---|
Molekularformel |
C14H28N2O2S2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
4-(6-morpholin-4-ylsulfanylhexylsulfanyl)morpholine |
InChI |
InChI=1S/C14H28N2O2S2/c1(3-13-19-15-5-9-17-10-6-15)2-4-14-20-16-7-11-18-12-8-16/h1-14H2 |
InChI-Schlüssel |
ZMLXCVMUFOKURI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1SCCCCCCSN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)
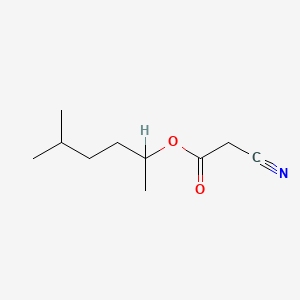
![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)

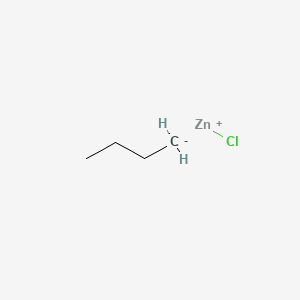
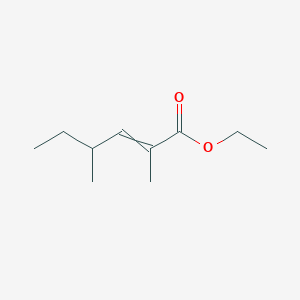
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
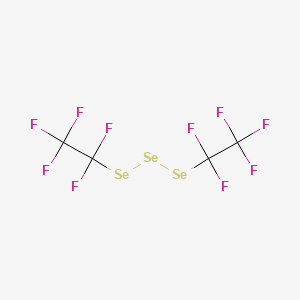
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)

![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
